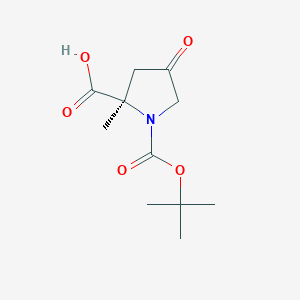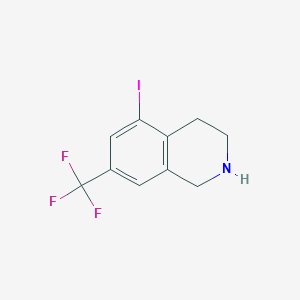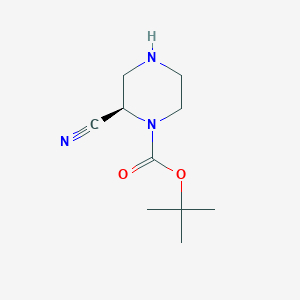![molecular formula C7H9ClN2O3 B1398582 (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester CAS No. 1208081-49-5](/img/structure/B1398582.png)
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester
Overview
Description
“(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester” is a chemical compound with the molecular formula C7H9ClN2O3 and a molecular weight of 204.61438 . It is typically used in scientific research due to its unique structure and properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as “(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester”, has been the subject of various studies . For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity . All the synthesized derivatives were confirmed by FTIR, 1 H NMR, 13 C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of “(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester” is characterized by a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a related compound, have been studied. The reactions include acylation of the amino group, its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .Scientific Research Applications
Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives. For instance, ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates and corresponding acetic acids have been synthesized using this compound, demonstrating its utility in creating heteroaryl acetic acids with potential anti-inflammatory and analgesic activities, as well as in the synthesis of new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).
Building Block in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry. It has been used in preparing derivatives where its functionalities are displaced by various nucleophiles, leading to the formation of products that integrate into biologically relevant molecules (Jakopin, 2018).
Synthesis of Energetic Compounds
In the field of energetic materials, this compound has been used in synthesizing energetic compounds like 3-trinitromethyl-(1,2,4-oxadiazol-5-one). These compounds have shown good detonation performance and specific impulses, indicating its potential use in the development of explosive materials (Hermann et al., 2018).
Antihypertensive Activity
Some derivatives synthesized from this compound have shown antihypertensive activity in animal studies, demonstrating its potential in developing new treatments for high blood pressure (Santilli & Morris, 1979).
Antimicrobial Activity
Compounds synthesized using this ester have been evaluated for their antimicrobial activity. This indicates the potential of these derivatives in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Insecticidal Activity
Some 1,3,4-oxadiazoles derived from this compound have shown insecticidal activity, suggesting its application in developing new insecticides (Holla et al., 2004).
Safety And Hazards
According to the safety data sheet, “(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester” causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Thus, in this context, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising direction . Moreover, the design of new chemical entities with potential anti-infective activity is also a valuable future direction .
properties
IUPAC Name |
ethyl 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-2-12-7(11)3-5-9-6(4-8)13-10-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESDYKGNJSFDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



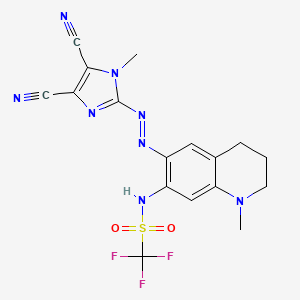
![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
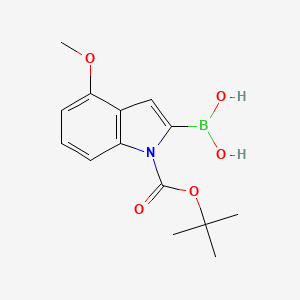
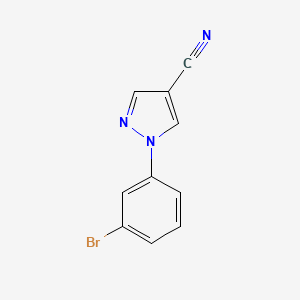
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)
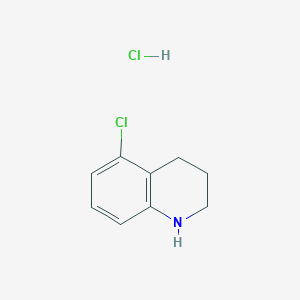
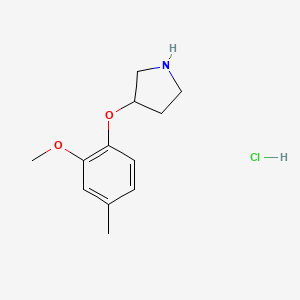
![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)
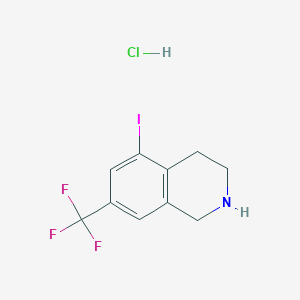
![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
